N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
“N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds known for a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Synthesis Analysis
The synthesis of oxadiazoles, including the compound , involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized using FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” was determined using various spectral techniques such as FT-IR, LCMS, and NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization and nucleophilic alkylation . The cyclization of benzophenone hydrazide forms the oxadiazole ring, which is then alkylated to form the final product .Scientific Research Applications
Anticancer Activity
Oxadiazole derivatives, such as SMR000012419, have been studied for their potential anticancer activity . In one study, a series of oxadiazoles were synthesized and screened for anticancer activity. The results showed promising potential, with some compounds exhibiting significant anticancer effects .
Antidiabetic Activity
Oxadiazole derivatives have also been investigated for their antidiabetic properties . These compounds could potentially be used in the development of new treatments for diabetes .
Antiviral Activity
Research has shown that oxadiazole derivatives can have antiviral properties . This suggests that SMR000012419 could potentially be used in the development of new antiviral drugs .
Anti-Inflammatory Activity
Oxadiazole derivatives have been studied for their anti-inflammatory effects . This suggests that SMR000012419 could potentially be used in the treatment of inflammatory conditions .
Antibacterial Activity
Oxadiazole derivatives, including SMR000012419, have shown antibacterial activity . They have been found to be effective against a variety of bacterial strains, suggesting potential use in the development of new antibacterial drugs .
Antifungal Activity
Research has indicated that oxadiazole derivatives can exhibit antifungal properties . This suggests that SMR000012419 could potentially be used in the development of new antifungal treatments .
Antimycobacterial Activity
Oxadiazole derivatives have been studied for their antimycobacterial properties . This suggests that SMR000012419 could potentially be used in the treatment of mycobacterial infections .
Analgesic and Anticonvulsant Activities
Oxadiazole derivatives have been investigated for their analgesic and anticonvulsant properties . This suggests that SMR000012419 could potentially be used in the treatment of pain and seizure disorders .
Mechanism of Action
Target of action
1,3,4-oxadiazole derivatives have been found to interact with a diverse range of targets such as growth factors, enzymes, and kinases .
Mode of action
1,3,4-oxadiazole derivatives generally interact with their targets to modulate their activity, which can lead to various downstream effects .
Biochemical pathways
1,3,4-oxadiazole derivatives have been found to affect various biochemical pathways depending on their specific targets .
Result of action
1,3,4-oxadiazole derivatives have been found to have various biological activities such as antimicrobial, anti-inflammatory, anti-cancer, antitubercular, antioxidant, antiviral, and anti-diabetic .
properties
IUPAC Name |
N-cyclohexyl-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(22-16)23-11-15(21)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUWCSPDKEXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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